molecular formula C20H17NO5 B4049952 (3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one

(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one

Cat. No.: B4049952
M. Wt: 351.4 g/mol
InChI Key: DYXTXSWHPZNGOF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dimethylphenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is 351.11067264 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity in Cancer Research

Several studies have synthesized and evaluated the cytotoxicity of 5-arylidene-2(5H)-furanone derivatives, including those with methoxy-, nitro-, and other substituents, against various cancer cell lines. The introduction of certain groups, such as halogen atoms or nitro groups, has been shown to increase cytotoxicity, highlighting the potential of these compounds in cancer treatment research. For example, one study demonstrated the synthesis of thirty-eight 5-arylidene-2(5H)-furanone derivatives and evaluated their cytotoxicity against various cancer cell lines, finding increased cytotoxicity with specific substitutions (Seong-Cheol Bang et al., 2004).

Importance as Aroma Chemicals

Furanone derivatives, including those with methoxy and dimethyl groups, play a crucial role as key flavor compounds in various fruits and are highly appreciated by the food industry. Their synthesis and the elucidation of their biosynthetic pathways have been significant for developing biotechnological processes to produce these aroma chemicals (W. Schwab, 2013).

Bactericidal Bioactivity

Structural Studies and Chemical Synthesis

Studies on substituted methoxybenzene derivatives, including those related to the structure of interest, have focused on their crystal structures and hydrogen-bonded formations. Such research contributes to a deeper understanding of the molecular interactions and structural characteristics that can influence the chemical behavior and potential applications of these compounds (H. Fun et al., 1997).

Properties

IUPAC Name

(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12-4-6-15(8-13(12)2)19-11-16(20(22)26-19)9-14-5-7-18(25-3)17(10-14)21(23)24/h4-11H,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXTXSWHPZNGOF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one
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(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one
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(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one

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